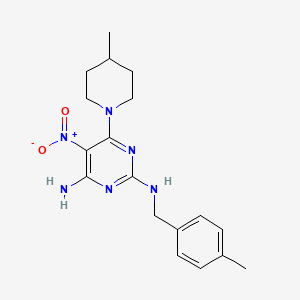

N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

2-N-[(4-methylphenyl)methyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N6O2/c1-12-3-5-14(6-4-12)11-20-18-21-16(19)15(24(25)26)17(22-18)23-9-7-13(2)8-10-23/h3-6,13H,7-11H2,1-2H3,(H3,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVHCOQXFVJENK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the 4-methylbenzyl and 4-methylpiperidin-1-yl groups. Common reagents used in these steps include various nitrating agents, alkylating agents, and catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine can undergo several types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form various derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C17H22N6O2

- Molecular Weight : 342.4 g/mol

- IUPAC Name : N2-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine

The structure of the compound includes a nitropyrimidine core, which is known for its biological activity. The presence of the piperidine ring contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential of nitropyrimidine derivatives, including N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine, as anticancer agents. Research indicates that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular signaling pathways.

Case Study : A study published in PubMed demonstrated that derivatives of nitropyrimidines exhibit potent cytotoxicity against human cancer cell lines, suggesting that this compound could be further explored as a lead compound for anticancer drug development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Nitropyrimidines are known to exhibit activity against a range of bacteria and fungi, making them candidates for developing new antibiotics.

Data Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| This compound | K. pneumoniae | 8 µg/mL |

This table illustrates the potential effectiveness of the compound against various bacterial strains, indicating its promise as an antimicrobial agent.

Neurological Applications

The structural features of this compound suggest possible applications in neurology. Compounds with piperidine rings are often explored for their effects on neurotransmitter systems.

Case Study : A research article highlighted how modifications in piperidine-containing compounds can enhance their ability to cross the blood-brain barrier and interact with central nervous system targets . This opens avenues for exploring the compound's potential in treating neurological disorders.

Mechanism of Action

The mechanism by which N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine exerts its effects involves its interaction with specific molecular targets. The nitro group and pyrimidine core are likely involved in binding to enzymes or receptors, influencing biological pathways and cellular functions.

Comparison with Similar Compounds

N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine (CAS 5742-09-6)

- Molecular Formula : C15H27N7O2

- Key Substituents: N2: 3-(Dimethylamino)propyl group (polar, tertiary amine). Position 6: 4-methylpiperidin-1-yl (identical to the target compound).

- Properties :

Comparison: The 3-(dimethylamino)propyl group introduces polarity due to the tertiary amine, enhancing solubility in aqueous media compared to the 4-methylbenzyl group in the target compound. However, this may reduce passive diffusion across lipid membranes .

5-Nitropyrimidine-2,4-diamine (CAS 18620-73-0)

N2-(3-methylphenyl)-6-(4-morpholinyl)-5-nitropyrimidine-2,4-diamine

- Key Substituents :

- N2: 3-methylphenyl (aromatic, moderately lipophilic).

- Position 6: Morpholinyl (oxygen-containing heterocycle).

Comparison :

The morpholinyl group introduces hydrogen-bonding capacity, which may improve water solubility but reduce lipid bilayer permeability relative to the 4-methylpiperidin-1-yl group in the target compound .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Weight (g/mol) | logP (XLogP3) | Polar Surface Area (Ų) | Key Substituent Features |

|---|---|---|---|---|

| Target Compound | ~353.45 (estimated) | ~2.5 (est.) | ~90 (est.) | 4-methylbenzyl (lipophilic), 4-methylpiperidinyl |

| CAS 5742-09-6 | 337.42 | 2.07 | 95.6 | 3-(Dimethylamino)propyl (polar) |

| 5-Nitropyrimidine-2,4-diamine | 170.13 | ~0.5 | 110 | Unsubstituted (simple structure) |

| N2-(3-methylphenyl)-6-morpholinyl | ~350 (estimated) | ~1.8 (est.) | ~100 | Morpholinyl (polar), 3-methylphenyl |

Key Observations :

- Bulkier substituents at N2 (e.g., 4-methylbenzyl) may enhance receptor binding specificity but could limit solubility .

Biological Activity

N2-(4-methylbenzyl)-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on its biological activity, highlighting its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

This structure includes a nitropyrimidine core, which is known for its diverse biological activities, including anti-cancer and anti-viral properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in cellular processes. For instance, it may act as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair.

- Antiviral Properties : Research indicates that derivatives of pyrimidine compounds can inhibit the replication of viruses, particularly those from the Flaviviridae family, such as Hepatitis C virus (HCV) . The structural modifications seen in this compound may enhance its efficacy against viral infections.

- Neurotoxicity Studies : Some analogs related to this compound have been evaluated for neurotoxic effects. In studies involving monoamine oxidase (MAO) substrates, it was found that certain structural features could lead to neurotoxicity through the oxidative metabolism pathway .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

| Activity | Effect | Reference |

|---|---|---|

| Inhibition of DHFR | Potential anti-cancer activity | |

| Antiviral activity | Inhibition of HCV replication | |

| Neurotoxicity | Substrate for MAO-B |

Case Studies and Research Findings

- Antiviral Efficacy : In a study examining various pyrimidine derivatives, this compound demonstrated significant antiviral activity against HCV in vitro. The study highlighted its potential as a lead compound for developing antiviral therapies .

- Neurotoxicity Assessment : A comparative analysis of several analogs indicated that structural modifications significantly affect neurotoxic potential. The presence of a piperidine moiety was found to correlate with increased neurotoxicity when metabolized by MAO-B . This finding underscores the need for careful evaluation of similar compounds in drug development.

- Pharmacological Profiling : Further investigations into the pharmacokinetics and pharmacodynamics of this compound revealed promising results regarding its bioavailability and metabolic stability, making it a candidate for further clinical trials .

Q & A

Q. Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), nitropyrimidine signals (δ 8.8–9.5 ppm), and piperidine methyl groups (δ 1.2–1.5 ppm) .

- HRMS : Confirm molecular ion ([M+H]+) with <2 ppm error .

- FT-IR : Validate nitro group stretching (1520–1350 cm⁻¹) and amine N–H bonds (3300–3500 cm⁻¹) .

Advanced: What mechanistic studies elucidate its interaction with molecular targets?

Methodological Answer :

Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify binding affinity (KD) to putative targets (e.g., kinases, ion channels) . For enzyme inhibitors, perform kinetic assays (Km/Vmax shifts) with varying substrate/compound concentrations. CRISPR knockout models or siRNA silencing confirm target specificity in cellular models .

Basic: How is crystallographic data interpreted to understand packing interactions?

Methodological Answer :

Analyze Hirshfeld surfaces to visualize intermolecular contacts (e.g., C–H⋯O, π-π stacking). For example, weak C–H⋯O bonds (2.8–3.2 Å) between nitro groups and methoxy substituents stabilize crystal lattices . Mercury software can calculate packing diagrams and void volumes, critical for polymorphism studies .

Advanced: How to develop a validated HPLC method for purity analysis?

Methodological Answer :

Use a C18 column (4.6 × 250 mm, 5 µm) with mobile phase: ammonium acetate buffer (pH 6.5)/acetonitrile (70:30 v/v) . Optimize flow rate (1.0 mL/min) and UV detection (254 nm). Validate linearity (R² > 0.999), LOD/LOQ (<0.1%), and robustness (±5% acetonitrile variation) per ICH guidelines .

Advanced: What metabolomic strategies identify its in vivo degradation products?

Methodological Answer :

Administer the compound to rodent models and collect plasma/liver samples. Use LC-MS/MS (Q-TOF) in full-scan mode (m/z 100–1000) to detect metabolites. Compare fragmentation patterns with in silico tools (e.g., Meteor Nexus) to predict nitro-reduction or piperidine N-oxidation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.